4-(1-Bromovinyl)-2-fluoroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromovinyl)-2-fluoroanisole is an organic compound that features a bromovinyl group attached to a fluorinated anisole. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.
Vorbereitungsmethoden
The synthesis of 4-(1-Bromovinyl)-2-fluoroanisole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(1-Bromovinyl)-2-fluoroanisole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents .
Wissenschaftliche Forschungsanwendungen
4-(1-Bromovinyl)-2-fluoroanisole is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules.
Industry: It finds applications in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(1-Bromovinyl)-2-fluoroanisole involves its ability to participate in various chemical reactions due to the presence of reactive bromovinyl and fluorinated anisole groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1-Bromovinyl)-2-fluoroanisole include:
4-Bromovinylbenzene: Lacks the fluorine and anisole groups, making it less versatile in certain reactions.
2-Fluoroanisole: Does not contain the bromovinyl group, limiting its reactivity in substitution and coupling reactions.
4-(1-Bromovinyl)anisole: Similar but lacks the fluorine atom, which can affect its chemical properties and reactivity
This compound stands out due to the combination of bromovinyl, fluorine, and anisole groups, providing unique reactivity and versatility in synthetic applications.
Eigenschaften
Molekularformel |
C9H8BrFO |
---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
4-(1-bromoethenyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5H,1H2,2H3 |
InChI-Schlüssel |
CGONCEBNZRJDTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.